Cas no 10385-50-9 (2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose)
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranose,2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
- (5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate
- 2-ACETAMIDO-1,3,4,6-TETRA-O-ACETYL-2-DEOXY-A-D-GALACTOPYRANOSE
- Galactopyranose,2-acetamido-2-deoxy-, 1,3,4,6-tetraacetate, a-D- (8CI)
- NSC 231915
- 1,3,4,6-Tetra-O-acetyl-2-(acetylamino)-2-deoxyhexopyranose #
- W-200707
- (2R,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
- Galactopyranose, 2-acetamido-2-deoxy-, 1,3,4,6-tetraacetate, .alpha.-D-
- Pentaacetyl-.alpha.-D-galactosamine
- 10385-50-9
- .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
- 2-Acetamide-2-deoxy-1,3,4,6-tetra-0-acetyl-.alpha.-D-galactopyranose
- OVPIZHVSWNOZMN-LJIZCISZSA-N
- 1-O,3-O,4-O,6-O-Tetraacetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranose
- [(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
- AMY38512
- E75104
- SCHEMBL6332066
- BS-46863
- 1,3,4,6-Tetra-O-acetyl-2-(acetylamino)-2-deoxyhexopyranose
- alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose
-
- MDL: MFCD15144916
- Inchi: 1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1
- InChI Key: OVPIZHVSWNOZMN-LJIZCISZSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 389.132196
- Monoisotopic Mass: 389.132196
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 11
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 144
Experimental Properties
- Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 183-184 ºC (ethyl acetate )
- Solubility: Slightly soluble (19 g/l) (25 º C),
- PSA: 143.53000
- LogP: -0.40350
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A161183-100mg |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 100mg |
$64.00 | 2023-06-13 | ||
| TRC | A161183-500mg |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 500mg |
$167.00 | 2023-06-13 | ||
| TRC | A161183-1g |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 1g |
$282.00 | 2023-06-13 | ||
| Ambeed | A1246619-250mg |
(2R,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate |
10385-50-9 | 98% | 250mg |
$11.0 | 2025-02-21 | |
| A2B Chem LLC | AD69144-1g |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 98% | 1g |
$21.00 | 2024-04-20 | |
| A2B Chem LLC | AD69144-5g |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 98% | 5g |
$71.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1289539-250mg |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose |
10385-50-9 | 98% | 250mg |
$60 | 2024-06-07 | |
| Key Organics Ltd | BS-46863-5g |
(2R,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate |
10385-50-9 | >97% | 5g |
£131.00 | 2025-02-08 | |
| Key Organics Ltd | BS-46863-25g |
(2R,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate |
10385-50-9 | >97% | 25g |
£307.00 | 2025-02-08 | |
| Key Organics Ltd | BS-46863-100g |
(2R,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate |
10385-50-9 | >97% | 100g |
£888.00 | 2025-02-08 |
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose Suppliers
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose
Professional Introduction to 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose (CAS No. 10385-50-9)
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose, with the CAS number 10385-50-9, is a highly significant compound in the field of chemical biology and pharmaceutical research. This derivative of galactose is widely utilized as an intermediate in synthetic chemistry and as a substrate for various enzymatic reactions. Its structural features, including the presence of acetyl groups and an amide functionality, make it a valuable tool for studying glycosylation processes and developing novel therapeutic agents.
The compound’s structure consists of a galactopyranose core modified by acetylation at the 1, 3, 4, and 6 positions, while the 2-position remains deoxygenated. This specific configuration enhances its solubility in organic solvents and makes it more amenable to further chemical modifications. The acetamido group at the 2-position introduces a polar amide moiety, which can participate in hydrogen bonding interactions, influencing its biological activity and reactivity.
In recent years, 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose has garnered attention in the development of glycosidase inhibitors. Glycosidases are enzymes essential for carbohydrate metabolism and are implicated in various diseases, including cancer and inflammatory disorders. By inhibiting these enzymes, it may be possible to modulate glycosylation pathways, which play a crucial role in cell signaling and pathogenesis. Several studies have demonstrated that derivatives of this compound can selectively inhibit specific glycosidases without significant off-target effects.
One of the most compelling applications of CAS No. 10385-50-9 is in the synthesis of glycopeptides and glycoproteins. These complex carbohydrates are integral to many biological processes and are often found on the surface of cells where they mediate interactions with other molecules. The acetylated galactose derivative serves as a versatile building block for constructing these intricate structures, enabling researchers to study their function and develop synthetic analogs with tailored properties.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have facilitated detailed structural elucidation of compounds like 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose. These techniques allow for high-resolution analysis of glycosidic linkages and modifications, providing critical insights into their conformational dynamics and interactions with biological targets. Such structural information is invaluable for optimizing synthetic routes and predicting biological activity.
The pharmaceutical industry has also explored CAS No. 10385-50-9 as a precursor for antiviral and antibacterial agents. Glycosidic structures are common motifs in many natural products that exhibit antimicrobial properties. By modifying the galactose core with acetyl groups or other functional moieties, researchers can generate novel compounds with enhanced efficacy against resistant strains of pathogens. Preliminary studies suggest that certain derivatives may disrupt viral replication by inhibiting essential glycosylation steps.
Another emerging area of research involves using 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose in drug delivery systems. The compound’s ability to form stable complexes with hydrophobic molecules makes it an excellent candidate for encapsulating therapeutic agents into nanoparticles or micelles. This approach can improve drug bioavailability and target specificity while reducing systemic toxicity. Additionally, its biodegradable nature ensures safe elimination from the body after completing its therapeutic mission.
The synthesis of CAS No. 10385-50-9 has been refined over the years to achieve high yields and purity levels suitable for industrial applications. Modern synthetic methodologies often employ enzymatic catalysis or microwave-assisted reactions to streamline production processes. These innovations not only reduce costs but also minimize environmental impact by reducing waste generation and energy consumption.
In conclusion,2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose (CAS No. 10385-50-9) represents a cornerstone in glycochemistry with far-reaching implications for medicine and biotechnology. Its versatility as an intermediate and substrate underscores its importance in both academic research and industrial applications. As our understanding of glycosylation continues to evolve,CAS No. 10385-50-9 will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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